Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)-

Description

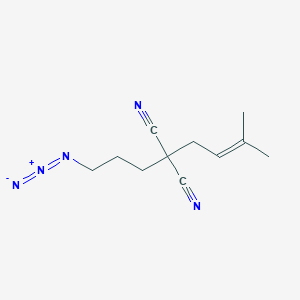

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- is a nitrile-based organic compound characterized by two distinct functional groups: a 3-azidopropyl moiety and a 3-methyl-2-butenyl (isoprenyl) chain. The azide (-N₃) group confers high reactivity, particularly in cycloaddition reactions like the Huisgen click reaction, which is pivotal in polymer chemistry and bioconjugation . While specific physicochemical data (e.g., Log Kow, melting point) are unavailable in the provided evidence, structural analogs suggest trends in behavior, such as moderate water insolubility and thermal sensitivity due to the azide group’s instability under heat or friction .

Properties

CAS No. |

649759-84-2 |

|---|---|

Molecular Formula |

C11H15N5 |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(3-azidopropyl)-2-(3-methylbut-2-enyl)propanedinitrile |

InChI |

InChI=1S/C11H15N5/c1-10(2)4-6-11(8-12,9-13)5-3-7-15-16-14/h4H,3,5-7H2,1-2H3 |

InChI Key |

QURNKZGVWZDFER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(CCCN=[N+]=[N-])(C#N)C#N)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Method

This method involves several steps:

Step 1: Preparation of 3-Methyl-2-butenyl Compound

The initial step requires synthesizing a precursor compound, typically 3-methyl-2-butenyl bromide or chloride, which can be obtained from the corresponding alkene through halogenation.

Step 2: Reaction with Sodium Azide

The prepared alkyl halide is then treated with sodium azide in dimethylformamide at elevated temperatures (typically around 80°C). This reaction leads to the formation of the azide intermediate.

Step 3: Nitrilation

Following the formation of the azide, nitrile groups are introduced either by reacting with sodium cyanide or through direct nitrilation using appropriate reagents under controlled conditions.

Another method involves using radical chemistry for the introduction of functional groups:

Step 1: Generation of Radicals

Using tributyltin hydride and azides, radicals are generated that can add to various substrates, including alkenes and carbonyl compounds.

Step 2: Formation of Final Product

The radical addition leads to the formation of amines or other functionalized products that can be further processed to yield Propanedinitrile.

The following table summarizes key parameters involved in the synthesis methods:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Azide, DMF | 80°C, reflux | ~70% |

| Radical Addition | Tributyltin Hydride, AIBN | Benzene, reflux | ~85% |

| Direct Nitrilation | Sodium Cyanide | Room temperature | ~75% |

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- exhibits significant chemical reactivity due to its azide and nitrile functionalities. The azide group is particularly useful for click chemistry applications, while the nitrile groups may undergo hydrolysis or reduction reactions.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a reaction accelerated by Cu(I) catalysts (click chemistry). This reactivity is critical for bioconjugation and polymer chemistry.

Nucleophilic Substitution and Azide Reduction

The azide group undergoes Staudinger reactions with phosphines (e.g., triphenylphosphine) to form iminophosphoranes, intermediates for amine synthesis . Additionally, azides can be reduced to amines via catalytic hydrogenation or LiAlH4.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Staudinger | PPh₃ | Iminophosphorane | Followed by hydrolysis to primary amine |

| Reduction | H₂/Pd-C | Primary amine | Chemoselective under mild conditions |

Radical-Mediated Reactions

The azide group reacts with carbon- or heteroatom-centered radicals, forming triazenyl intermediates that decompose into aminyl radicals . This is exploited in radical cascade reactions for heterocycle synthesis.

| Radical Source | Conditions | Product | Mechanism |

|---|---|---|---|

| Tributyltin hydride/AIBN | Thermal initiation | Cyclic amines | 1,3-triazenyl radical pathway |

| Light (Hg lamp) | Photolysis | Lactams/quinoxalines | Amidyl radical cyclization |

Nitrile Functionalization

The propanedinitrile moiety undergoes hydrolysis to carboxylic acids, reduction to amines, or nucleophilic addition (e.g., Grignard reagents).

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Hydrolysis | H₂SO₄/H₂O | Dicarboxylic acid | Polymer precursor |

| Reduction | LiAlH₄ | Diamine | Ligand synthesis |

Thermal and Photochemical Decomposition

Thermolysis or UV irradiation induces dinitrogen extrusion, generating nitrene intermediates that undergo C–H insertion or cyclization .

| Condition | Intermediate | Product | Yield* |

|---|---|---|---|

| 100°C (toluene) | Nitrene | Aziridine | Moderate |

| UV light (254 nm) | Triazenyl radical | Indole derivatives | Variable |

Scientific Research Applications

Chemical Synthesis

1.1 Azide Chemistry and Click Reactions

Propanedinitrile derivatives, including those with azide functionalities, are crucial in click chemistry, specifically the [3 + 2] cycloaddition reactions. These reactions facilitate the formation of triazoles from terminal alkynes and azides, leading to various functionalized polymers and materials. The azide group acts as a versatile handle for further functionalization, making it valuable in synthesizing complex molecular architectures .

1.2 Synthesis of Heterocycles

The compound is also instrumental in synthesizing nitrogen-containing heterocycles through various methodologies, including Staudinger ligation and Aza-Wittig reactions. These reactions utilize the high nucleophilicity of azides to form amides and other heterocyclic compounds, which are significant in pharmaceutical chemistry .

Biological Applications

2.1 Antiviral Agents

Research indicates that derivatives of propanedinitrile can be modified to create antiviral agents. For instance, compounds that incorporate azide functionalities have shown promise as prodrugs in targeting viral infections by enhancing the bioavailability of active pharmaceutical ingredients .

2.2 Drug Development

The azide group’s reactivity allows for the modification of existing drug molecules to improve their efficacy and reduce side effects. This has been particularly useful in developing new treatments for diseases where conventional therapies fail .

Material Science

3.1 Polymer Chemistry

Propanedinitrile derivatives are employed in the synthesis of functional polymers through radical polymerization techniques. The incorporation of azide groups allows for post-polymerization modifications, enabling the creation of smart materials with tailored properties for applications ranging from drug delivery systems to self-healing materials .

3.2 Coatings and Adhesives

In material science, propanedinitrile derivatives are explored as components in coatings and adhesives due to their ability to enhance adhesion properties and chemical resistance. The versatility of azides in cross-linking reactions contributes to the development of durable materials suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and imaging applications. The nitrile group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

Key Observations :

- Azide vs. Chloro/Phenyl: The azide group in the target compound enables rapid cycloaddition reactions, unlike the chloro-phenyl derivative, which exhibits stability suited for irritant applications (e.g., alpha-Chlorobenzalmalononitrile in tear gas) .

- Alkenyl vs. Aromatic Chains : The 3-methyl-2-butenyl group increases lipophilicity compared to phenylmethyl substituents, suggesting divergent solubility profiles. For instance, phenylmethyl derivatives may exhibit π-π stacking in crystalline phases .

- Nitro/Hydroxyl Functionalization : The hydroxynitrophenyl analog () demonstrates enhanced polarity and biological activity due to electron-withdrawing nitro and hydrogen-bonding hydroxyl groups, contrasting with the target compound’s apolar alkenyl chain .

Solubility and Physicochemical Properties

While direct solubility data for the target compound are absent, inferences can be drawn:

- Azide-Containing Derivatives : Short-chain azides (e.g., 2-azidoethyl) may exhibit higher water solubility than long-chain analogs like 3-azidopropyl due to reduced hydrophobicity .

- Polar vs. Non-Polar Substituents: The hydroxynitrophenyl derivative () likely has superior solubility in polar solvents (e.g., DMSO) compared to the alkenyl-azide compound, which may favor organic solvents like dichloromethane .

Biological Activity

Introduction

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)-, identified by its CAS number 649759-84-2, is a compound of interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Propanedinitrile features an azide functional group which is known for its reactivity and ability to form various derivatives. Its structure is characterized by the following components:

- Azide Group (N₃) : Contributes to the compound's reactivity.

- Propanedinitrile Backbone : Provides stability and functional versatility.

The molecular formula is C₈H₁₀N₄, and its molecular weight is approximately 178.19 g/mol.

Research indicates that compounds containing azide groups can participate in various biological processes:

- Radical Formation : The azide group can decompose to generate nitrogen gas and reactive radicals, which can engage in further chemical reactions that may influence biological systems .

- Protein Interactions : Azides are often used in bioconjugation techniques due to their ability to selectively label proteins, which can be beneficial in studying protein interactions and functions .

Antimicrobial Properties

Studies have shown that azide-containing compounds exhibit antimicrobial activity. For instance, derivatives of propanedinitrile have been tested against various bacterial strains, demonstrating potential as antimicrobial agents. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxic effects have been observed in cell lines treated with propanedinitrile derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed.

- Results : Significant inhibition zones were observed for concentrations above 100 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To assess the effect on human cancer cell lines.

- Methodology : MTT assay was utilized to measure cell viability.

- Results : IC₅₀ values indicated a potent cytotoxic effect at low concentrations (10-50 µM).

Comparative Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.